molecular formula C7H14N2O B6174581 3-amino-3-(propan-2-yl)pyrrolidin-2-one CAS No. 2613384-30-6

3-amino-3-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B6174581
CAS No.: 2613384-30-6
M. Wt: 142.2
InChI Key:
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Description

3-amino-3-(propan-2-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound is characterized by a pyrrolidin-2-one ring substituted with an amino group and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(propan-2-yl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines through a cascade process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidin-2-one ring.

    Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-amino-3-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog without the amino and isopropyl substitutions.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidin-2-one ring.

    Prolinol: A related compound with a hydroxyl group instead of the amino group.

Uniqueness

3-amino-3-(propan-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and as a precursor for synthesizing more complex molecules.

Properties

CAS No.

2613384-30-6

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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